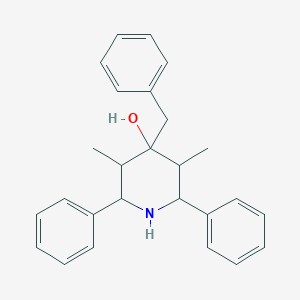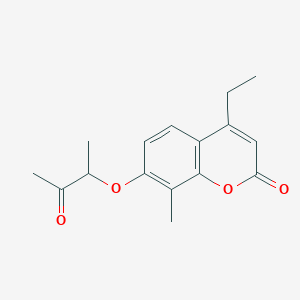
N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine, also known as BMF, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. BMF belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as amphetamines and MDMA.
作用机制
N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine is believed to act as a monoamine releaser, which means that it increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This mechanism of action is similar to other psychoactive compounds such as amphetamines and MDMA.
Biochemical and Physiological Effects:
This compound has been shown to have both stimulant and entactogenic effects, which means that it can increase energy and mood while also inducing feelings of empathy and emotional openness. However, the specific biochemical and physiological effects of this compound are not well understood, and further research is needed to fully understand its pharmacological properties.
实验室实验的优点和局限性
One advantage of studying N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine in the lab is that it may provide insights into the pharmacological properties of other psychoactive compounds such as amphetamines and MDMA. However, due to the potential legal and ethical issues associated with the synthesis and use of psychoactive compounds, the use of this compound in scientific research is strictly regulated.
未来方向
There are several potential future directions for research on N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine, including:
1. Further studies on the pharmacological properties of this compound, including its effects on the central nervous system and its potential therapeutic applications.
2. Studies on the potential toxicity of this compound and its long-term effects on the brain and body.
3. The development of new synthesis methods for this compound that are more efficient and environmentally friendly.
4. Studies on the potential use of this compound as a research tool for understanding the neurobiology of addiction and other psychiatric disorders.
5. The development of new psychoactive compounds that are structurally similar to this compound but have improved pharmacological properties and reduced potential for abuse.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. While the specific biochemical and physiological effects of this compound are not well understood, further research is needed to fully understand its pharmacological properties and potential therapeutic applications. However, due to the potential legal and ethical issues associated with the synthesis and use of psychoactive compounds, the use of this compound in scientific research is strictly regulated.
合成方法
There are various methods for synthesizing N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine, including the reduction of 3-(5-methyl-2-furyl)-2-nitropropene with sodium borohydride and benzyl chloride, or the reaction of 3-(5-methyl-2-furyl)-2-nitropropene with benzylamine and phenylethylamine in the presence of a reducing agent. However, due to the potential legal and ethical issues associated with the synthesis of psychoactive compounds, the use of this compound in scientific research is strictly regulated.
科学研究应用
N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been shown to have a high affinity for the serotonin transporter and the dopamine transporter, which suggests that it may have similar effects to other psychoactive compounds such as amphetamines and MDMA. However, further research is needed to fully understand the pharmacological properties of this compound.
属性
IUPAC Name |
N-benzyl-3-(5-methylfuran-2-yl)-N-(2-phenylethyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO/c1-20(24-14-13-21(2)26-24)15-17-25(19-23-11-7-4-8-12-23)18-16-22-9-5-3-6-10-22/h3-14,20H,15-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHHKWSJFNWJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)CCN(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(5-bromo-2-furyl)-1-cyanovinyl]benzonitrile](/img/structure/B5000142.png)
![5-(3-furylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5000144.png)
![N-(2-{[(1-methyl-2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5000171.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5000177.png)
![2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5000180.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5000182.png)
![[(4-fluorophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5000185.png)

![N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5000202.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5000209.png)


![2-(1-naphthyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5000236.png)
